molecular formula C21H19N3O4S B2992787 5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 444146-92-3

5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2992787
CAS No.: 444146-92-3
M. Wt: 409.46
InChI Key: QPUFMGYHHMFMNI-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are promising scaffolds for the design of new medicines, including anticancer drugs .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves various synthetic approaches . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .


Molecular Structure Analysis

The structure of thiazolo[3,2-a]pyrimidine derivatives was characterized using various spectroscopy techniques, including FTIR, Mass, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The chemical reactions of thiazolo[3,2-a]pyrimidines involve various steps, including cyclocondensations of 3,4-dihydropyrimidine-2(1H)-thiones with the formation of thiazolo[3,2-a]pyrimidine derivatives .


Physical and Chemical Properties Analysis

Thiazolo[3,2-a]pyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . Future research could focus on the synthesis of new compounds of this series, including potentially biologically active ones . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Properties

IUPAC Name

5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-12-18(20(27)23-14-6-4-3-5-7-14)19(24-17(26)11-29-21(24)22-12)13-8-9-15(25)16(10-13)28-2/h3-10,19,25H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUFMGYHHMFMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CSC2=N1)C3=CC(=C(C=C3)O)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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